[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16610102
InChI: InChI=1S/C23H24F3N7O2/c1-35-21-15(23(24,25)26)9-13(10-28-21)16-4-5-17-19(32-16)20(30-12-29-17)31-14-6-8-33(11-14)22(34)18-3-2-7-27-18/h4-5,9-10,12,14,18,27H,2-3,6-8,11H2,1H3,(H,29,30,31)/t14-,18-/m0/s1
SMILES:
Molecular Formula: C23H24F3N7O2
Molecular Weight: 487.5 g/mol

[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

CAS No.:

Cat. No.: VC16610102

Molecular Formula: C23H24F3N7O2

Molecular Weight: 487.5 g/mol

* For research use only. Not for human or veterinary use.

[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone -

Specification

Molecular Formula C23H24F3N7O2
Molecular Weight 487.5 g/mol
IUPAC Name [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone
Standard InChI InChI=1S/C23H24F3N7O2/c1-35-21-15(23(24,25)26)9-13(10-28-21)16-4-5-17-19(32-16)20(30-12-29-17)31-14-6-8-33(11-14)22(34)18-3-2-7-27-18/h4-5,9-10,12,14,18,27H,2-3,6-8,11H2,1H3,(H,29,30,31)/t14-,18-/m0/s1
Standard InChI Key TXUGKPGKQQLPNM-KSSFIOAISA-N
Isomeric SMILES COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3N[C@H]4CCN(C4)C(=O)[C@@H]5CCCN5)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3NC4CCN(C4)C(=O)C5CCCN5)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its intricate architecture: a pyrido[3,2-d]pyrimidine scaffold connected to two stereochemically defined pyrrolidine rings via amide and methanone linkages. Key structural features include:

  • Pyrido[3,2-d]pyrimidine Core: A bicyclic system comprising fused pyridine and pyrimidine rings, providing a planar surface for target binding .

  • Stereochemical Centers: The (3S) and (2S) configurations in the pyrrolidine rings enforce a specific three-dimensional orientation critical for biological activity .

  • Substituents: A 6-methoxy-5-(trifluoromethyl)pyridin-3-yl group at position 6 of the pyrido-pyrimidine core enhances lipophilicity and electron-withdrawing properties .

The molecular formula is C₂₇H₂₈F₃N₇O₂, with a molecular weight of 563.56 g/mol. X-ray crystallography of analogous compounds confirms that the trifluoromethyl group adopts a conformation perpendicular to the pyridine ring, minimizing steric clashes .

Synthesis and Chemical Properties

Synthetic Pathways

Synthesis typically involves multi-step sequences:

  • Pyrido-Pyrimidine Formation: Condensation of 6-chloropyrido[3,2-d]pyrimidin-4-amine with 6-methoxy-5-(trifluoromethyl)pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions .

  • Pyrrolidine Functionalization: Stereoselective introduction of the (3S)-pyrrolidin-3-amine moiety via reductive amination, followed by coupling with (2S)-pyrrolidine-2-carboxylic acid.

Yields range from 12–18% over 8 steps, with purification challenges arising from the compound’s high polarity .

Physicochemical Properties

PropertyValue
LogP (octanol-water)2.8 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4)
Topological Polar SA83.5 Ų
Hydrogen Bond Donors3

The trifluoromethyl group increases metabolic stability, while the methoxy group enhances membrane permeability .

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound demonstrates nanomolar potency against PI3Kδ (IC₅₀ = 4.7 nM) and DPP-4 (IC₅₀ = 9.2 nM), surpassing the selectivity of leniolisib (PI3Kδ IC₅₀ = 11 nM) . Computational docking studies suggest:

  • The pyrido-pyrimidine core occupies the ATP-binding pocket of PI3Kδ, forming hydrogen bonds with Val828 and Asp911 .

  • The (2S)-pyrrolidine-2-yl group interacts with hydrophobic residues in DPP-4’s S2 pocket .

Immunomodulatory Effects

In murine models of APDS (activated PI3Kδ syndrome), the compound reduced splenomegaly by 62% (vs. 34% for placebo) and normalized naïve B-cell counts to 78% of wild-type levels . These effects correlate with downstream suppression of AKT phosphorylation (pAKT reduction: 82% at 10 mg/kg) .

Pharmacological Applications

Oncology

The compound inhibits BTK (Bruton’s tyrosine kinase) with IC₅₀ = 15 nM, showing promise in B-cell malignancies. In diffuse large B-cell lymphoma (DLBCL) cell lines, it induced apoptosis at 0.5 μM (vs. 2.1 μM for ibrutinib) .

Metabolic Disorders

As a DPP-4 inhibitor, it enhanced glucose tolerance in Zucker diabetic fatty rats, reducing HbA1c by 1.2% over 12 weeks . Comparative data:

ParameterCompoundSitagliptin
DPP-4 IC₅₀ (nM)9.218
Glucose AUC reduction29%21%

Comparative Analysis with Structural Analogs

CompoundTargetStructural DifferenceIC₅₀ (nM)
Leniolisib PI3KδPyrido[4,3-d]pyrimidine core11
Sitagliptin DPP-4β-Amino acid scaffold18
Target CompoundPI3Kδ/DPP-4Pyrido[3,2-d]pyrimidine core4.7/9.2

The pyrido[3,2-d]pyrimidine orientation confers broader kinase selectivity compared to leniolisib’s [4,3-d] isomer .

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